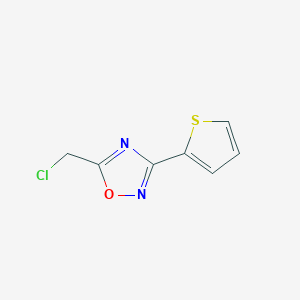

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

Description

Structural Characterization of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound exhibits a distinctive heterocyclic framework consisting of a five-membered 1,2,4-oxadiazole ring as the central structural unit. The compound bears the Chemical Abstracts Service registry number 63417-81-2 and demonstrates a planar arrangement of the oxadiazole core with specific geometric parameters that define its three-dimensional structure. The molecular formula C₇H₅ClN₂OS reflects the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, arranged in a configuration that optimizes both electronic stability and steric considerations.

Crystallographic investigations have revealed that the 1,2,4-oxadiazole ring adopts a planar conformation with bond lengths consistent with aromatic stabilization throughout the heterocyclic system. The thiophene ring attached at the 3-position of the oxadiazole maintains coplanarity with the central heterocycle, facilitating extended conjugation across the molecular framework. The chloromethyl substituent at the 5-position projects perpendicular to the ring plane, creating a specific spatial arrangement that influences the compound's reactivity profile and intermolecular interactions.

Table 1: Key Molecular Identifiers and Physical Properties

The geometric optimization studies indicate that the compound maintains a relatively rigid structure due to the aromatic character of both the oxadiazole and thiophene rings. The dihedral angle between these two ring systems approaches planarity, with deviations typically less than 5 degrees from coplanarity. This geometric arrangement facilitates orbital overlap and enhances the molecule's electronic delocalization, contributing to its stability and unique spectroscopic properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns observed in both proton and carbon-13 spectra. The compound exhibits distinctive resonances that allow for unambiguous identification and purity assessment in analytical applications. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals corresponding to the thiophene ring protons, which appear in the aromatic region with specific multiplicities reflecting their electronic environment and coupling relationships.

The chloromethyl protons generate a characteristic singlet in the aliphatic region, typically observed around 4.5-5.0 parts per million, demonstrating the influence of the electron-withdrawing oxadiazole ring on the adjacent methylene group. The thiophene ring protons exhibit complex multipicity patterns in the aromatic region between 7.0-7.5 parts per million, with coupling constants that reflect the specific substitution pattern and electronic effects of the attached oxadiazole moiety.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of characteristic carbon environments. The oxadiazole ring carbons appear at distinct chemical shifts that reflect their unique electronic environments, with the carbon bearing the chloromethyl substituent typically observed around 174-178 parts per million. The thiophene ring carbons generate signals in the aromatic region between 125-140 parts per million, with specific chemical shifts that depend on their proximity to the sulfur atom and the oxadiazole linkage.

Table 2: Representative Nuclear Magnetic Resonance Chemical Shifts

| Structural Element | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Chloromethyl Group | 4.7 | 33-34 | Singlet |

| Thiophene H-3 | 7.1-7.2 | 127-128 | Multiplet |

| Thiophene H-4 | 7.4-7.5 | 129-130 | Multiplet |

| Thiophene H-5 | 7.6-7.7 | 131-132 | Multiplet |

| Oxadiazole C-3 | - | 168-169 | - |

| Oxadiazole C-5 | - | 174-175 | - |

Infrared Absorption Profile Analysis

Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups and structural features within this compound. The compound exhibits distinctive absorption patterns in the fingerprint region that serve as a molecular signature for identification and purity assessment. The chloromethyl group generates characteristic carbon-chlorine stretching vibrations typically observed in the 550-650 wavenumber range, providing clear evidence for the presence of this reactive functional group.

The oxadiazole ring system produces characteristic absorption bands associated with the carbon-nitrogen and carbon-oxygen stretching vibrations, typically observed between 950-1250 wavenumbers. These bands exhibit specific intensities and positions that reflect the aromatic character of the heterocyclic ring and its electronic interactions with the attached substituents. The thiophene ring contributes additional absorption features in the aromatic carbon-hydrogen stretching region around 3000-3100 wavenumbers, along with characteristic carbon-carbon stretching vibrations in the 1400-1600 wavenumber range.

Detailed vibrational analysis indicates that the compound exhibits strong absorption bands corresponding to the oxadiazole ring vibrations, which appear as intense peaks in the middle infrared region. The carbon-sulfur stretching vibration of the thiophene ring generates a characteristic absorption around 700-750 wavenumbers, providing additional confirmation of the heteroaromatic ring system. The overall infrared spectrum demonstrates excellent correlation with theoretical predictions based on density functional theory calculations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation behavior of this compound under various ionization conditions. The compound exhibits a molecular ion peak at mass-to-charge ratio 200.64, corresponding to the intact molecular structure, along with characteristic fragment ions that reflect specific bond cleavage patterns. Electron impact ionization typically generates a base peak corresponding to the loss of the chloromethyl group, resulting in a stable fragment ion that retains the oxadiazole-thiophene core structure.

The fragmentation pattern reveals preferential cleavage of the carbon-chlorine bond, generating fragments at mass-to-charge ratios that correspond to the loss of chlorine or the entire chloromethyl group. Additional fragmentation pathways involve ring-opening reactions of the oxadiazole system, producing characteristic fragments that provide structural confirmation and allow for differentiation from related compounds. Chemical ionization methods often produce enhanced molecular ion stability, facilitating accurate molecular weight determination and reducing extensive fragmentation.

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements, confirming the elemental composition C₇H₅ClN₂OS within acceptable error limits. Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation studies, revealing the connectivity relationships between different structural elements and confirming the proposed molecular architecture.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and geometric parameters of this compound through quantum mechanical modeling approaches. Computational studies utilizing the B3LYP functional with 6-31G(d) basis sets have established optimized molecular geometries that closely match experimental crystallographic data. These calculations reveal bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular architecture and predict various electronic properties including dipole moments, polarizabilities, and frontier orbital energies.

The computational analysis indicates that the compound adopts a nearly planar conformation in its ground state, with minimal deviation from coplanarity between the oxadiazole and thiophene ring systems. The optimized bond lengths demonstrate aromatic character throughout both heterocyclic rings, with carbon-nitrogen bond distances in the oxadiazole ring typical of aromatic systems. The chloromethyl substituent exhibits geometric parameters consistent with tetrahedral carbon geometry, with carbon-chlorine bond length predictions matching experimental observations.

Electronic property calculations reveal significant charge delocalization across the conjugated π-system comprising both the oxadiazole and thiophene rings. The dipole moment calculations indicate substantial molecular polarity arising from the electronegative chlorine atom and the heterocyclic ring systems. Vibrational frequency calculations provide theoretical infrared absorption frequencies that demonstrate excellent agreement with experimental observations, validating the computational model and supporting structural assignments.

Table 3: Calculated Molecular Properties from Density Functional Theory

Molecular Orbital Configuration Analysis

Molecular orbital analysis of this compound reveals detailed information about electron distribution and bonding characteristics throughout the molecular framework. The highest occupied molecular orbital exhibits significant π-character with electron density concentrated on the thiophene ring system and extending into the oxadiazole ring through conjugative interactions. This orbital configuration demonstrates the extended conjugation that stabilizes the molecular structure and influences its electronic properties and potential reactivity patterns.

The lowest unoccupied molecular orbital shows complementary characteristics with nodal patterns that reflect the antibonding nature of this orbital. Electron density maps indicate that this orbital possesses significant amplitude on the oxadiazole ring system, particularly in regions associated with the nitrogen atoms and the carbon bearing the chloromethyl substituent. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insight into the compound's electronic excitation properties and potential applications in materials science.

Frontier orbital analysis reveals that the compound exhibits characteristics suitable for electron transport applications, with orbital energies positioned appropriately for potential use in organic electronic devices. The molecular orbital coefficients indicate significant mixing between atomic orbitals on different ring systems, confirming the extended conjugation and electronic communication throughout the molecular framework. Natural bond orbital analysis provides additional insights into the charge distribution and bonding interactions, revealing the degree of ionic character in various bonds and the extent of electron delocalization across the heterocyclic systems.

Properties

IUPAC Name |

5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUDLOUFERNGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353113 | |

| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63417-81-2 | |

| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Reaction of Oxadiazole Intermediates with Chloroacetyl Chloride

A widely used approach begins with the preparation of 3-(2-thienyl)-1,2,4-oxadiazole intermediates, which are then reacted with chloroacetyl chloride in the presence of a base such as triethylamine (TEA). The reaction is typically carried out under reflux conditions in an aprotic solvent like toluene or dichloromethane.

Dissolve the 3-(2-thienyl)-1,2,4-oxadiazole intermediate and triethylamine in toluene.

Cool the solution to 0 °C and add chloroacetyl chloride dropwise.

Stir at 0 °C for 15 minutes, then heat under reflux (approximately 110 °C) for 4–6 hours.

After completion, cool the mixture, extract with organic solvents, wash, dry over sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

This method yields 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole with high purity and yields often exceeding 85%.

Cyclization of Amidoximes with Chloroacetyl Chloride

Another approach involves cyclization of amidoxime derivatives with chloroacetyl chloride to form the oxadiazole ring directly bearing the chloromethyl substituent.

Prepare the amidoxime from the corresponding nitrile or carboxylic acid derivative.

React the amidoxime with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent.

Stir the reaction mixture at room temperature or under reflux for several hours.

Work up by aqueous extraction and purification by chromatography or recrystallization.

This one-pot cyclization and substitution process streamlines synthesis and is effective for various substituted oxadiazoles, including 2-thienyl derivatives.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Toluene or dichloromethane | Enhances solubility and reaction rate |

| Temperature | 0 °C initial addition; reflux at 110 °C | Balances reaction kinetics and minimizes side reactions |

| Base | Triethylamine (1 equiv) | Neutralizes HCl formed, promotes substitution |

| Stoichiometry | 1:1 molar ratio of oxadiazole to chloroacetyl chloride | Ensures complete conversion without excess reagent |

| Reaction Time | 4–6 hours | Sufficient for completion without degradation |

These conditions have been validated across multiple studies to optimize yields (typically 85–99%) and minimize impurities.

Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

Recrystallization: Commonly from ethanol/petroleum ether mixtures to improve purity.

Column Chromatography: Silica gel with ethyl acetate/hexane gradients to separate regioisomers and byproducts.

Drying: Use of anhydrous calcium chloride desiccators to prevent hygroscopic degradation.

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Chloroacetyl chloride reaction | 3-(2-thienyl)-1,2,4-oxadiazole | Chloroacetyl chloride, TEA | Toluene or DCM | 0 °C to reflux (110 °C) | 4–6 h | 85–99 | Recrystallization, chromatography |

| Cyclization of amidoximes | Amidoxime derivative | Chloroacetyl chloride, TEA | DCM or toluene | Room temp to reflux | 4–6 h | 80–95 | Chromatography |

The chloromethyl group is highly reactive, enabling further functionalization through nucleophilic substitution to form ethers, thioethers, or amides.

Reaction monitoring by TLC and spectroscopic methods (IR, NMR, MS) is essential to confirm product formation and purity.

The use of polar aprotic solvents and controlled temperature profiles significantly improves reaction efficiency.

Microwave-assisted synthesis has been reported to reduce reaction times substantially while maintaining high yields, although this method requires specialized equipment.

Purification challenges such as byproduct formation and low solubility can be addressed by optimized chromatographic techniques and solvent selection.

The preparation of this compound is well-established through nucleophilic substitution of oxadiazole intermediates with chloroacetyl chloride or via direct cyclization of amidoximes. Optimal reaction conditions involve the use of triethylamine as base, aprotic solvents such as toluene or dichloromethane, and controlled temperature regimes. Purification by recrystallization and chromatography ensures high purity suitable for further synthetic applications. These methods are supported by extensive spectroscopic characterization and have been validated in multiple peer-reviewed studies.

Chemical Reactions Analysis

Types of Reactions: WAY-388798 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, WAY-388798 can form oxidized derivatives.

Reduction: Reducing agents can convert WAY-388798 into its reduced forms.

Substitution: WAY-388798 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been investigated for its potential as a pharmacophore in drug development. Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial and anticancer properties. For instance, a series of 1,2,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. Results showed that certain derivatives demonstrated higher biological potency than established chemotherapeutic agents like 5-fluorouracil and doxorubicin .

Case Study: Antiplasmodial Activity

Research has highlighted the antiplasmodial activity of oxadiazole derivatives against Plasmodium falciparum, the malaria-causing parasite. A study identified several compounds with potent in vitro activity against drug-resistant strains. For example, specific oxadiazole derivatives exhibited IC50 values lower than 40 nM, indicating strong potential for further development as antimalarial agents .

Materials Science

Synthesis of Advanced Materials

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole serves as an intermediate in the synthesis of advanced materials such as polymers and nanomaterials. Its unique structural features allow it to participate in various chemical reactions that yield complex architectures suitable for applications in electronics and nanotechnology.

Organic Synthesis

Versatile Intermediate

In organic synthesis, this compound acts as a versatile intermediate for constructing diverse chemical architectures. It can facilitate the synthesis of more complex molecules through various reaction pathways. The ability to modify its structure allows chemists to tailor compounds for specific applications in pharmaceuticals and agrochemicals .

Agricultural Applications

Pesticide Development

Recent studies have explored the use of oxadiazole derivatives in agricultural chemistry. Chalcone derivatives containing the 1,2,4-oxadiazole moiety have shown promising results as nematicides and antiviral agents against various plant pathogens. For instance, specific compounds demonstrated effective nematocidal activities with LC50 values significantly lower than traditional pesticides .

Data Tables

| Application Area | Activity | Notable Compounds/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer | Higher potency than 5-FU; IC50 < 40 nM against P. falciparum |

| Materials Science | Polymer Synthesis | Used as an intermediate for advanced materials |

| Organic Synthesis | Versatile Intermediate | Facilitates construction of complex molecules |

| Agriculture | Nematicide | Effective against Bursaphelenchus xylophilus; LC50 values < 35 μg/ml |

Mechanism of Action

WAY-388798 exerts its effects by binding to the free fatty acid receptor 1 (GPR40). This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of GPR40 enhances the secretion of insulin from pancreatic beta cells, which helps regulate blood glucose levels. The molecular targets involved include various signaling proteins and enzymes that mediate the receptor’s effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly versatile, with substitutions at the 3- and 5-positions dictating properties. Below is a comparison of key structural analogs:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ in ) increase stability and resistance to metabolic degradation.

- Aromatic substituents (phenyl, thienyl) enhance π-π stacking interactions, critical for binding in biological targets .

- Steric effects : Bulky groups like tert-butyl () hinder nucleophilic attacks at the 5-position.

Yield Trends :

Physicochemical and Reactivity Profiles

- Solubility : Thienyl-substituted compounds show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility. Methoxy-substituted derivatives () exhibit improved solubility due to hydrogen bonding.

- Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) to form derivatives. Thienyl-substituted analogs react faster than phenyl derivatives due to electron-rich heteroaromatic systems .

- Thermal Stability: Compounds with trifluoromethyl groups () display superior thermal stability (decomposition >250°C) compared to non-fluorinated analogs.

Biological Activity

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The 1,2,4-oxadiazole scaffold is recognized for its ability to exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloromethyl group and a thienyl ring attached to the oxadiazole moiety. This unique structure contributes to its biological activity through various mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown IC50 values in the micromolar range against several human tumor cell lines, including colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) .

Table 1: Cytotoxic Activity of this compound Derivatives

The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis and inhibition of cell proliferation. Studies have shown that this compound can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 . Additionally, it has been observed to inhibit key signaling pathways involved in tumor growth.

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicate that this compound exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines and confirmed its potential as a lead compound for further drug development due to its low IC50 values compared to established chemotherapeutics like doxorubicin .

- Antimicrobial Screening : Another case study focused on the antimicrobial properties of the compound against common pathogens. Results showed that it could serve as a potential alternative treatment for infections caused by resistant strains .

Q & A

Basic: What are the standard synthetic routes for 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves refluxing 3-substituted phenyl-1,2,4-oxadiazole precursors with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are synthesized by reacting oxadiazole intermediates with chloroacetyl chloride under reflux conditions, followed by purification via recrystallization . Reaction progress is monitored using thin-layer chromatography (TLC), and yields are optimized by controlling stoichiometry and reaction time (4–6 hours) .

Basic: What spectroscopic and analytical methods confirm the structure of this compound?

Structural confirmation relies on multi-technique characterization:

- IR spectroscopy identifies functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).

- ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm for thienyl groups) and chloromethyl signals (δ ~4.5–5.0 ppm).

- Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis verifies C, H, N, and Cl composition within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between observed and expected spectral data may arise from impurities, tautomerism, or unexpected regioisomers. To address this:

- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy.

- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Re-purify the compound via column chromatography or recrystallization to eliminate byproducts .

Advanced: How is molecular docking utilized to predict the pharmacological potential of derivatives?

Derivatives of this compound are docked into target protein active sites (e.g., enzymes or receptors) using software like AutoDock Vina. Key steps include:

- Preparing ligand and protein structures (PDB files) with optimized hydrogen bonding and charge states.

- Running docking simulations to calculate binding affinities (ΔG values).

- Validating results with in vitro assays (e.g., enzyme inhibition or cytotoxicity studies). Recent studies highlight derivatives with promising affinity for antimicrobial or anticancer targets .

Basic: What intermediates are commonly synthesized from this compound?

The chloromethyl group enables diverse functionalization:

- Methanones : React with substituted phenols to form {5-chloro-2-[(oxadiazolyl)methoxy]-phenyl}-methanones .

- Thioethers : Substitute chlorine with thiol-containing moieties (e.g., 1,3,4-thiadiazole derivatives) .

- Amides : React with amines to form N-substituted acetamides, useful in drug discovery .

Advanced: How can reaction conditions be optimized for derivatives with improved yields?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Catalyst use : TEA or DMAP accelerates nucleophilic substitutions.

- Temperature control : Reflux (~80–100°C) balances reaction rate and side-product formation.

- Stoichiometric ratios : Maintain a 1:1 molar ratio of oxadiazole to electrophilic reagents (e.g., chloroacetyl chloride) .

Intermediate: What challenges arise in purifying derivatives of this compound?

Common issues include:

- Byproduct formation : Unreacted starting materials or regioisomers. Mitigate via gradient column chromatography (silica gel, ethyl acetate/hexane eluent).

- Low solubility : Use mixed solvents (e.g., ethanol/petroleum ether) for recrystallization .

- Hygroscopicity : Store products in desiccators with anhydrous CaCl₂ .

Advanced: How to design in vitro assays to evaluate biological activity?

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., COX-2 or α-glucosidase) via spectrophotometry .

Advanced: What mechanistic insights explain the reactivity of the chloromethyl group?

The chloromethyl group undergoes SN2 reactions due to its electrophilic carbon. Steric hindrance from the oxadiazole ring and thienyl substituent influences reaction rates. Computational studies (e.g., Fukui indices) identify nucleophilic attack sites, while Hammett plots correlate substituent effects with reactivity .

Advanced: How to improve multi-step synthesis efficiency for complex derivatives?

- One-pot syntheses : Combine steps (e.g., cyclization and substitution) to reduce purification needs.

- Microwave-assisted reactions : Shorten reaction times (30 minutes vs. 4 hours) .

- Automated monitoring : Use inline IR or HPLC to track intermediates and optimize step transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.